molecular formula C22H26N2O5 B2614852 3,4-diethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941993-95-9

3,4-diethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2614852
CAS No.: 941993-95-9
M. Wt: 398.459
InChI Key: UNACXNNRJSMFNP-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications

Organic Semiconductors and Photophysical Properties

One study explores the synthesis and photophysical properties of a series of compounds similar in structural complexity to 3,4-diethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. These compounds exhibit potential applications as organic semiconductors due to their facile synthesis and unique photophysical properties, such as absorption and excitation spectra variability, fluorescence quantum yields, and electronic communication facilitated by specific functional groups (Briseño-Ortega et al., 2018).

Corrosion Inhibition

Another study demonstrates the use of benzamide derivatives in corrosion inhibition for mild steel in acidic conditions. This research shows how substituents like methoxy and nitro groups influence the efficacy of corrosion inhibitors. The findings highlight the potential of similar compounds for application in protecting metals against corrosion, indicating the relevance of functional group manipulation in designing effective corrosion inhibitors (Mishra et al., 2018).

Drug Design and Pharmacological Properties

Research into structurally related benzamide derivatives has identified their potential in drug design, particularly as serotonin 4 receptor agonists with applications in gastrointestinal motility disorders. This suggests that compounds like this compound could be explored for their pharmacological properties, possibly leading to the development of new therapeutics (Sonda et al., 2004).

Antioxidant Properties

A novel compound analyzed for its structure and antioxidant activity, similar in nature to the compound of interest, showcases the potential for such molecules to possess significant antioxidant properties. These properties are crucial for various applications, including the development of therapeutic agents aimed at combating oxidative stress-related diseases (Demir et al., 2015).

Melanoma Imaging and Treatment

Studies on N-(2-diethylaminoethyl)benzamide derivatives have shown high uptake in melanoma models, suggesting potential applications in melanoma imaging and possibly therapeutic interventions. This highlights the significance of structural features in enhancing tissue selectivity and uptake, offering insights into how similar compounds might be utilized in oncological research and treatment strategies (Eisenhut et al., 2000).

Properties

IUPAC Name

3,4-diethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-28-19-10-8-15(13-20(19)29-5-2)22(26)23-16-9-11-18(27-3)17(14-16)24-12-6-7-21(24)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACXNNRJSMFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.